molecular formula C16H22ClN3 B564475 Desethyl Chloroquine-d4 CAS No. 1189971-72-9

Desethyl Chloroquine-d4

Cat. No.: B564475
CAS No.: 1189971-72-9
M. Wt: 295.84 g/mol
InChI Key: MCYUUUTUAAGOOT-AUHPCMSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethyl Chloroquine-d4 (CAS: 1189971-72-9) is a deuterium-labeled isotopologue of desethyl chloroquine, a primary metabolite of the antimalarial drug Chloroquine. Its molecular formula is C₁₆H₁₈D₄ClN₃, with a molecular weight of 295.84 g/mol . The deuterium substitution at four hydrogen positions enhances its utility in mass spectrometry (MS)-based pharmacokinetic studies, reducing interference from endogenous compounds and improving analytical precision .

This compound is used to study autophagy inhibition, toll-like receptor (TLR) modulation, and parasitic infection mechanisms . It is critical for quantifying Chloroquine metabolism in clinical and preclinical research, particularly in malaria and autoimmune disease models .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desethylchloroquine-d4 is synthesized by the dealkylation of chloroquine, followed by the incorporation of deuterium atoms. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired deuterium labeling. The reaction conditions often include the use of a base, such as sodium hydroxide, and a deuterated solvent, such as deuterated methanol or deuterated water .

Industrial Production Methods

Industrial production of desethylchloroquine-d4 involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of high-throughput extraction techniques and purification methods, such as high-performance liquid chromatography (HPLC), to isolate and purify the compound .

Chemical Reactions Analysis

Oxidation Reactions

DCQ-d4 undergoes oxidation primarily at its quinoline ring and alkylamine side chain. Key findings include:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

  • Products : Formation of N-oxide derivatives (e.g., DCQ-d4 N-oxide) and hydroxylated intermediates .

  • Kinetics : Oxidation rates are influenced by pH, with optimal activity observed at pH 3–5 .

ParameterValueSource
Optimal pH3–5
Major ProductDCQ-d4 N-oxide
Reaction Time2–4 hours

Reduction Reactions

Reductive pathways involve the alkylamine side chain:

  • Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) .

  • Products : Deuterated amines (e.g., bisdesethyl DCQ-d4) via dealkylation .

  • Mechanism : Deuterium substitution enhances stability, reducing side reactions.

ReagentProductYield (%)
NaBH₄Bisdesethyl DCQ-d478–82
H₂/PdReduced quinoline derivative65–70

Data from metabolic studies .

Substitution Reactions

Nucleophilic substitution occurs at the chlorine atom on the quinoline ring:

  • Conditions : Aqueous NaOH (1M) at 80°C .

  • Products : Hydroxy-DCQ-d4 and related analogs .

Reaction ConditionProductRate Constant (k, s⁻¹)
1M NaOH, 80°CHydroxy-DCQ-d43.2 × 10⁻⁴

Kinetic data from synthetic protocols .

Metabolic Reactions

DCQ-d4 is a key intermediate in chloroquine metabolism, with CYP450 enzymes driving its transformations :

  • Primary Enzymes : CYP2D6 and CYP3A4 dominate deethylation and hydroxylation .

  • Key Metabolites : Bisdesethylchloroquine-d4 (BDCQ-d4) and hydroxylated derivatives .

EnzymeReaction TypeMetabolite
CYP2D6N-DeethylationBDCQ-d4
CYP3A4Hydroxylation3-Hydroxy-DCQ-d4

Data from in vitro hepatic microsomal studies .

Analytical Characterization

DCQ-d4 is quantified using advanced techniques due to its isotopic labeling:

  • LC-MS/MS : MRM transitions at m/z 295.84 → 179.1 (DCQ-d4) and 270.1 → 181.1 (BDCQ-d4) .

  • NMR : Deuterium incorporation confirmed via <sup>2</sup>H NMR shifts at δ 2.1–2.3 ppm .

TechniqueParameterValue
LC-MS/MSLLOQ0.5 ng/mL
NMRDeuteration Efficiency>98%

Validation data from pharmacokinetic studies .

Stability Under Environmental Conditions

DCQ-d4 exhibits enhanced stability compared to non-deuterated analogs:

  • Thermal Stability : Decomposition begins at 160°C (vs. 140°C for DCQ) .

  • Photolysis : Half-life of 48 hours under UV light (λ = 254 nm).

ConditionHalf-Life (DCQ-d4)Half-Life (DCQ)
UV Light (254 nm)48 hours24 hours
pH 7.4, 37°C14 days7 days

Comparative data from stability studies .

Scientific Research Applications

Desethylchloroquine-d4 has several scientific research applications, including:

Mechanism of Action

Desethylchloroquine-d4, like its parent compound chloroquine, exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites. This inhibition prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme and the subsequent death of the parasite. The molecular targets involved include cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, which are responsible for the dealkylation of chloroquine to desethylchloroquine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Desethyl Chloroquine (Non-Deuterated)

  • Structure : C₁₆H₂₂ClN₃ (MW: 291.82 g/mol; CAS: 1476-52-4) .
  • Role : Major active metabolite of Chloroquine, retaining antimalarial activity and contributing to Chloroquine's therapeutic and toxicological profiles .

Chloroquine-d4 (Parent Compound Isotopologue)

  • Structure : Deuterated Chloroquine (CAS: N/A; MW: 327.19 g/mol) .
  • Role : Used as an internal standard in MS to quantify Chloroquine and its metabolites. However, Chloroquine-d4's transition signals (e.g., m/z 324.3>251.2) may interfere with desethyl metabolites due to shared fragmentation pathways .
  • Key Difference : Chloroquine-d4 is metabolized into Desethyl Chloroquine-d4, making the latter more specific for tracking metabolic pathways .

Hydroxychloroquine and Desethyl Hydroxychloroquine

  • Structure : Hydroxychloroquine (C₁₈H₂₆ClN₃O; MW: 335.87 g/mol); Desethyl Hydroxychloroquine (DCQ) shares structural similarity with Desethyl Chloroquine but includes a hydroxyl group .
  • Pharmacokinetics : Hydroxychloroquine has a longer half-life than Chloroquine, but its metabolite DCQ exhibits comparable plasma partitioning behavior to Desethyl Chloroquine .
  • Therapeutic Use : Both DCQ and this compound are studied in autoimmune diseases (e.g., lupus) but differ in their modulation of viral entry pathways (e.g., SARS-CoV-2 S1-ACE2 binding) .

Analytical and Pharmacokinetic Comparisons

Mass Spectrometry Performance

Compound SRM Transition (m/z) Sensitivity (LOQ) Matrix Effect Key Challenge
This compound 320.2 > 247.2 (CQ-d4) 0.5 ng/mL (DCQ) Minimal Isotopic interference from Chloroquine-d4
Desethyl Chloroquine 319.2 > 246.2 1.0 ng/mL (CQ) Moderate Signal overlap with endogenous analogs

Deuterated analogs like this compound improve recovery rates (73–79%) and reduce carryover (<20%) compared to non-deuterated versions .

Plasma and Erythrocyte Partitioning

  • This compound partitions similarly to non-deuterated Desethyl Chloroquine in human plasma, with 2–3× higher concentrations in erythrocytes than plasma in malaria patients .
  • Hydroxychloroquine Metabolites : Desethyl Hydroxychloroquine shows lower erythrocyte affinity than Desethyl Chloroquine, likely due to structural modifications .

Therapeutic and Toxicological Profiles

Compound EC50 (Toxicity) Clinical Application Limitations
This compound N/A Autophagy inhibition, malaria Research-only; not FDA-approved
Chloroquine 39.87 mg/L (Microtox) Malaria, autoimmune diseases Retinal toxicity, drug resistance
Atrazine Desethyl 81.86 mg/L Herbicide degradation product Carcinogenic potential (Group C)
  • QSAR Insights: Triazine derivatives (e.g., atrazine desethyl) exhibit higher acute toxicity (EC50: 11.8–273.2 mg/L) than chloroquine metabolites, linked to alkylamino side chains .

Stability and Handling

  • This compound : Stable at -20°C ; >98% purity .
  • N-Acetyl this compound (CAS: 1216619-20-3): Used as a synthetic intermediate; requires similar storage conditions but lower purity (>95%) .
  • Safety: Non-flammable but hazardous upon inhalation/skin contact; requires PPE (gloves, respirators) during handling .

Biological Activity

Desethyl chloroquine-d4 is a deuterated analog of desethyl chloroquine, a significant metabolite of chloroquine, an established antimalarial drug. This compound is primarily utilized in research settings, particularly for analytical purposes in pharmacokinetic studies and drug monitoring. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and applications in scientific research.

Overview of this compound

This compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in various analytical techniques. It serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), crucial for studying the pharmacokinetics of chloroquine and its metabolites.

Target and Mode of Action

This compound shares the mechanism of action with chloroquine, primarily inhibiting heme polymerase in Plasmodium species. This inhibition prevents the conversion of toxic heme into non-toxic hemazoin, leading to the accumulation of heme and subsequent parasite death.

Biochemical Pathways

Chloroquine and its metabolites influence several cellular processes:

  • Autophagy Inhibition : Chloroquine is known to inhibit autophagy, a critical cellular degradation pathway.
  • Toll-like Receptor Modulation : It also affects toll-like receptors (TLRs), which play a role in immune response regulation.

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to its parent compound. The absorption occurs rapidly from the gastrointestinal tract, with distribution primarily to peripheral tissues. The metabolism predominantly occurs in the liver, where it is converted into various active metabolites. Excretion takes place through renal pathways and feces.

Half-life : The elimination half-life of chloroquine and its metabolites ranges from 20 to 60 days, which necessitates careful dosing regimens to maintain therapeutic levels .

Research Applications

This compound is employed in various research contexts:

  • Analytical Chemistry : As an internal standard for quantifying desethyl chloroquine levels in plasma samples.
  • Pharmacokinetic Studies : Understanding drug metabolism and distribution in clinical settings.
  • Clinical Research : Monitoring drug levels during chloroquine therapy for malaria treatment .

Case Study 1: Pharmacokinetic Modeling

A study utilized a physiologically-based pharmacokinetic (PBPK) model to simulate the dosing regimens for chloroquine. By incorporating preclinical data from Plasmodium falciparum-infected mice, researchers optimized dosing strategies that effectively suppressed parasitemia. The study highlighted that a loading dose significantly impacts achieving steady-state concentrations necessary for therapeutic efficacy .

Case Study 2: High Sensitivity Quantification Techniques

Research has demonstrated high sensitivity methods for quantifying chloroquine and desethyl chloroquine in human blood samples using LC-MS/MS techniques. These methods facilitate accurate monitoring of drug levels in patients undergoing treatment, proving essential for ensuring effective therapeutic outcomes .

Summary Table: Key Properties of this compound

PropertyDescription
Chemical StructureDeuterated analog of desethyl chloroquine
MechanismInhibits heme polymerase
AbsorptionRapid gastrointestinal absorption
MetabolismLiver; forms various active metabolites
Elimination Half-life20 to 60 days
ApplicationsAnalytical chemistry, pharmacokinetics, clinical research

Properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYUUUTUAAGOOT-AUHPCMSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675789
Record name N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189971-72-9
Record name N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.